molecular formula C9H7IN2O B8454010 3-(4-Iodophenyl)-5-methyl-1,2,4-oxadiazole

3-(4-Iodophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B8454010
M. Wt: 286.07 g/mol
InChI Key: KINUYNIEUDZWDE-UHFFFAOYSA-N
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Patent
US08569285B2

Procedure details

To a solution of the product obtained in Step B above (9.7 g, 31.9 mmol) in 300 ml of toluene there are added 150 mg of para-toluenesulphonic acid and the reaction mixture is heated at reflux, using a Dean-Stark installation, for 24 hours. The mixture is evaporated to dryness and dried using a vacuum pump.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][N:5]=[C:6]([C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=1)[NH2:7])(=O)[CH3:2].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[I:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2[N:7]=[C:1]([CH3:2])[O:4][N:5]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)ON=C(N)C1=CC=C(C=C1)I
Name
Quantity
150 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
IC1=CC=C(C=C1)C1=NOC(=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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